molecular formula C15H10N4O3S B2944313 3-nitro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide CAS No. 330664-17-0

3-nitro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

Cat. No.: B2944313
CAS No.: 330664-17-0
M. Wt: 326.33
InChI Key: DSEAJSKAAVDJMU-UHFFFAOYSA-N
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Description

3-nitro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a heterocyclic compound that contains a thiadiazole ring. . The presence of the nitro group and the thiadiazole ring in its structure contributes to its unique chemical properties and reactivity.

Future Directions

The 1,3,4-thiadiazole moiety, which is present in “3-nitro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide”, has been the focus of various research studies due to its wide range of biological activities . Future research could focus on synthesizing and studying more derivatives of 1,3,4-thiadiazol-5-yl compounds to explore their potential uses in medical and pharmaceutical applications.

Biochemical Analysis

Biochemical Properties

1,3,4-thiadiazole derivatives, to which this compound belongs, have been found to disrupt processes related to DNA replication . This suggests that 3-nitro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide may interact with enzymes, proteins, and other biomolecules involved in DNA replication.

Cellular Effects

1,3,4-thiadiazole derivatives have been found to inhibit the replication of both bacterial and cancer cells . This suggests that this compound may have similar effects on various types of cells and cellular processes. Specific studies on this compound are needed to confirm these effects.

Molecular Mechanism

Given its structural similarity to other 1,3,4-thiadiazole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. The product is then purified using techniques such as column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and electrophiles such as halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions include amino derivatives, substituted aromatic compounds, and Schiff bases. These products can further undergo additional reactions to form more complex molecules with potential biological activities.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and

Properties

IUPAC Name

3-nitro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O3S/c20-14(11-7-4-8-12(9-11)19(21)22)17-15-16-13(18-23-15)10-5-2-1-3-6-10/h1-9H,(H,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEAJSKAAVDJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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